molecular formula C6H10O4S B13511964 2-Cyclopropyl-2-methanesulfonylaceticacid

2-Cyclopropyl-2-methanesulfonylaceticacid

Cat. No.: B13511964
M. Wt: 178.21 g/mol
InChI Key: ULYOAUQEKKBNJJ-UHFFFAOYSA-N
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Description

2-Cyclopropyl-2-methanesulfonylacetic acid is an organic compound characterized by a cyclopropyl group attached to a methanesulfonylacetic acid moiety. This compound is known for its unique structural features, which include a highly strained cyclopropane ring and a sulfonyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-2-methanesulfonylacetic acid typically involves the following steps:

Industrial Production Methods

Industrial production of 2-Cyclopropyl-2-methanesulfonylacetic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-2-methanesulfonylacetic acid undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted acetic acid derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-2-methanesulfonylacetic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylacetic acid: Similar in structure but lacks the methanesulfonyl group.

    Methanesulfonylacetic acid: Similar in structure but lacks the cyclopropyl group.

Uniqueness

2-Cyclopropyl-2-methanesulfonylacetic acid is unique due to the presence of both the cyclopropyl and methanesulfonyl groups, which confer distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C6H10O4S

Molecular Weight

178.21 g/mol

IUPAC Name

2-cyclopropyl-2-methylsulfonylacetic acid

InChI

InChI=1S/C6H10O4S/c1-11(9,10)5(6(7)8)4-2-3-4/h4-5H,2-3H2,1H3,(H,7,8)

InChI Key

ULYOAUQEKKBNJJ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C(C1CC1)C(=O)O

Origin of Product

United States

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